3,6-dimethoxyquinoline
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Overview
Description
3,6-Dimethoxyquinoline is a heterocyclic aromatic organic compound with the molecular formula C11H11NO2 It is a derivative of quinoline, characterized by the presence of two methoxy groups at the 3rd and 6th positions of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethoxyquinoline typically involves the following steps:
Nitration: Starting with 3,4-dimethoxyacetophenone, nitration is performed to obtain 2-nitro-4,5-dimethoxyacetophenone.
Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to yield 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.
Reduction and Cyclization: This intermediate undergoes hydrogenation to form 4-hydroxy-6,7-dimethoxyquinoline through reduction and cyclization.
Chlorination: Finally, chlorination of the hydroxy compound produces 4-chloro-6,7-dimethoxyquinoline.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of accessible raw materials, mild reaction conditions, and efficient purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethoxyquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield different hydrogenated quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3,6-Dimethoxyquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studies have shown its potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It has been investigated for its anticancer properties and as a potential therapeutic agent for other diseases.
Industry: Its derivatives are used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3,6-dimethoxyquinoline involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinoline: Similar in structure but with methoxy groups at the 6th and 7th positions.
2,4-Diamino-6,7-dimethoxyquinoline: Contains additional amino groups, making it a potent inhibitor of certain enzymes.
Uniqueness
3,6-Dimethoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
CAS No. |
592479-11-3 |
---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.2 |
Purity |
95 |
Origin of Product |
United States |
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